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Compound of Interest

Compound Name: Cynarine

Cat. No.: B1148242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cynarine biosynthesis pathway in

Cynara scolymus (globe artichoke). Cynarine (1,3-di-O-caffeoylquinic acid), a prominent

bioactive compound in artichoke, is renowned for its hepatoprotective and choleretic properties.

Understanding its biosynthesis is pivotal for metabolic engineering, drug discovery, and the

optimization of cultivation practices for enhanced therapeutic yield. This document outlines the

core biochemical reactions, key enzymes, quantitative data on metabolite abundance, and

detailed experimental protocols for pathway analysis.

Core Biosynthesis Pathway
The biosynthesis of cynarine is an extension of the general phenylpropanoid pathway, a major

route for the production of a wide array of secondary metabolites in plants. The pathway

commences with the amino acid phenylalanine and proceeds through a series of enzymatic

steps to produce caffeoyl-CoA, a key precursor. This activated intermediate is then esterified

with quinic acid to form monocaffeoylquinic acids, which are further acylated to yield

dicaffeoylquinic acids, including cynarine.

The central enzyme in this pathway is hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl

transferase (HQT). In artichoke, several isoforms of HQT have been identified, and they play a

crucial role in the synthesis of chlorogenic acid (5-O-caffeoylquinic acid), the most abundant

monocaffeoylquinic acid.[1][2] Notably, emerging evidence suggests that HQT in artichoke also

possesses a secondary activity, enabling it to catalyze the transfer of a second caffeoyl group
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to a monocaffeoylquinic acid molecule, thereby forming dicaffeoylquinic acids like cynarine.[1]

[3]

The overall pathway can be summarized as follows:

Phenylpropanoid Pathway: Phenylalanine is converted to p-coumaroyl-CoA through the

action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-

coumarate:CoA ligase (4CL).

Hydroxylation: p-Coumaroyl-CoA is hydroxylated to caffeoyl-CoA by p-coumaroyl ester 3'-

hydroxylase (C3'H).

First Acylation: HQT catalyzes the esterification of quinic acid with caffeoyl-CoA to produce

monocaffeoylquinic acids, primarily chlorogenic acid (5-O-caffeoylquinic acid).

Second Acylation: An HQT-mediated reaction is proposed to transfer a second caffeoyl-CoA

molecule to a monocaffeoylquinic acid, resulting in the formation of dicaffeoylquinic acids,

including cynarine (1,3-di-O-caffeoylquinic acid).
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A simplified diagram of the cynarine biosynthesis pathway.

Quantitative Data
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The concentration of cynarine and its precursors varies significantly depending on the plant

tissue, developmental stage, and environmental conditions. The following tables summarize

key quantitative data from published studies.

Table 1: Enzyme Kinetic Properties of HQT Isoforms from Cynara scolymus[1]

Enzyme Substrate K_m (µM) k_cat (s⁻¹)
k_cat/K_m
(s⁻¹µM⁻¹)

HQT1 Caffeoyl-CoA 13.0 ± 2.1 1.81 ± 0.07 0.14

p-Coumaroyl-

CoA
11.1 ± 1.2 3.12 ± 0.06 0.28

Quinic Acid 240 ± 30 2.96 ± 0.11 0.012

Shikimic Acid 11,000 ± 2,000 0.49 ± 0.04 0.00004

HQT2 Caffeoyl-CoA 11.2 ± 1.2 0.94 ± 0.02 0.084

p-Coumaroyl-

CoA
10.1 ± 1.1 2.13 ± 0.05 0.21

Quinic Acid 310 ± 40 1.95 ± 0.07 0.006

Shikimic Acid 9,000 ± 1,000 0.31 ± 0.02 0.00003

Table 2: Concentration of Cynarine and Precursors in Different Tissues of Cynara scolymus
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Compound Tissue
Concentration
(mg/kg dry weight)

Reference

Caffeic Acid Leaves (vegetative) Higher than in buds [4]

Chlorogenic Acid Young, immature buds
Higher than in mature

heads
[4]

Leaves (vegetative)
3.167% (average total

phenolic acids)
[4]

Cynarine Young, immature buds
Higher than in mature

heads
[4]

Artichoke heads
Predominant in juice

after processing
[5]

1,5-di-O-caffeoylquinic

acid
Artichoke heads 3890 [5]

Pomace 3269 [5]

Experimental Protocols
Extraction of Caffeoylquinic Acids for HPLC-MS/MS
Analysis
This protocol is adapted for the extraction of phenolic compounds, including cynarine and its

precursors, from artichoke tissues.
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Start: Fresh Plant Material

Freeze-dry and grind to a fine powder

Weigh ~100 mg of powder

Extract with 1.5 mL of 80% methanol with sonication

Centrifuge at 13,000 rpm for 10 min

Collect supernatant

Re-extract pellet with 1.5 mL of 80% methanol

Pellet

Collect and pool supernatants

Centrifuge at 13,000 rpm for 10 min

Filter through 0.22 µm PTFE syringe filter

Pooled Supernatants

Analyze by HPLC-MS/MS
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Workflow for the extraction of caffeoylquinic acids.
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Materials:

Fresh Cynara scolymus tissue (leaves, heads, etc.)

Liquid nitrogen

Freeze-dryer

Grinder/Mortar and pestle

80% (v/v) Methanol in water

Microcentrifuge tubes

Ultrasonic bath

Microcentrifuge

0.22 µm PTFE syringe filters

HPLC vials

Procedure:

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic

activity.

Lyophilize the frozen tissue until completely dry.

Grind the freeze-dried tissue into a fine powder.

Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

Add 1.5 mL of 80% methanol and vortex thoroughly.

Sonicate the mixture for 30 minutes in an ultrasonic bath.

Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Carefully collect the supernatant and transfer it to a new tube.

To ensure complete extraction, re-extract the pellet with another 1.5 mL of 80% methanol,

vortex, and centrifuge as before.

Combine the supernatants from both extractions.

Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

The sample is now ready for HPLC-MS/MS analysis.

In Vitro Enzyme Assay for HQT Activity
This protocol describes a method to determine the activity of HQT by measuring the formation

of caffeoylquinic acids.

Materials:

Plant tissue for enzyme extraction

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 10 mM DTT, 1

mM EDTA, and 10% (w/v) PVPP.

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0).

Substrates: Caffeoyl-CoA, p-coumaroyl-CoA, quinic acid, shikimic acid.

Cofactors: Coenzyme A (for reverse reaction).

Spectrophotometer or HPLC system.

Procedure:

A. Enzyme Extraction:

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
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Collect the supernatant containing the crude enzyme extract.

(Optional) Further purify the enzyme using ammonium sulfate precipitation and

chromatography if necessary.

Determine the protein concentration of the extract using a standard method (e.g., Bradford

assay).

B. Enzyme Assay (Forward Reaction):

Prepare a reaction mixture containing assay buffer, a known concentration of caffeoyl-CoA

(or p-coumaroyl-CoA), and quinic acid.

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

Initiate the reaction by adding a specific amount of the enzyme extract.

Incubate for a defined period (e.g., 30 minutes).

Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.

Analyze the reaction products by HPLC to quantify the amount of caffeoylquinic acid formed.

C. Enzyme Assay (Reverse Reaction - Spectrophotometric):

Prepare a reaction mixture containing assay buffer, a known concentration of chlorogenic

acid, and coenzyme A.

Initiate the reaction by adding the enzyme extract.

Monitor the formation of caffeoyl-CoA by measuring the increase in absorbance at

approximately 346 nm.

Conclusion
The biosynthesis of cynarine in Cynara scolymus is a fascinating and commercially important

metabolic pathway. This guide has provided a detailed overview of the core reactions, the

pivotal role of HQT, and quantitative insights into the accumulation of key metabolites. The
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provided experimental protocols offer a solid foundation for researchers to further investigate

this pathway, with the ultimate goal of harnessing its potential for pharmaceutical and

nutraceutical applications. Future research should focus on the definitive characterization of the

enzyme responsible for the second acylation step and the elucidation of the regulatory

mechanisms that control the flux through this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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